5-Nitro-2-p-tolyl-1H-benzoimidazole
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Overview
Description
5-Nitro-2-p-tolyl-1H-benzoimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. This compound is a member of the benzoimidazole family, which is known for its diverse biological activities.
Mechanism of Action
The mechanism of action of 5-Nitro-2-p-tolyl-1H-benzoimidazole is not yet fully understood. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes in the body. This inhibition can lead to a range of biological effects, including anti-inflammatory and antitumor activities.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. For example, the compound has been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines. Additionally, it has been shown to have antitumor activity by inducing cell death in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-Nitro-2-p-tolyl-1H-benzoimidazole in laboratory experiments is its high fluorescence intensity, which makes it an excellent tool for imaging biological systems. However, the compound also has some limitations, including its potential toxicity and the need for specialized equipment to perform fluorescence microscopy.
Future Directions
There are several potential future directions for the study of 5-Nitro-2-p-tolyl-1H-benzoimidazole. One area of interest is the development of new synthesis methods that can produce the compound more efficiently. Additionally, there is a need for more research into the mechanism of action of the compound and its potential applications in medicine and agriculture. Finally, studies are needed to investigate the potential environmental impact of the compound and its degradation products.
Synthesis Methods
The synthesis of 5-Nitro-2-p-tolyl-1H-benzoimidazole can be achieved through various methods. One of the most common methods involves the reaction of 2-p-tolyl-1H-benzoimidazole with nitric acid in the presence of a catalyst. This method produces a high yield of the compound and is relatively simple to perform.
Scientific Research Applications
5-Nitro-2-p-tolyl-1H-benzoimidazole has been extensively studied for its potential applications in scientific research. One of the areas of interest is its use as a fluorescent dye for imaging biological systems. The compound has been shown to have high fluorescence intensity and good photostability, making it an excellent candidate for use in fluorescence microscopy.
properties
IUPAC Name |
2-(4-methylphenyl)-6-nitro-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-9-2-4-10(5-3-9)14-15-12-7-6-11(17(18)19)8-13(12)16-14/h2-8H,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMPIRQLXWIYCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.